6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid
Overview
Description
6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C17H15NO2S and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Indole derivatives have been known to influence a variety of biochemical pathways, including those involved in inflammation and cell signaling .
Pharmacokinetics
The compound’s molecular weight (19627) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been shown to exert anti-inflammatory, anti-cancer, and neuroprotective effects .
Action Environment
The action, efficacy, and stability of 6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s melting point is between 67-71 °C, suggesting that it is stable at physiological temperatures .
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-10-3-6-12(7-4-10)21-16-13-8-5-11(2)9-14(13)18-15(16)17(19)20/h3-9,18H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBPHDMHAPCTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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